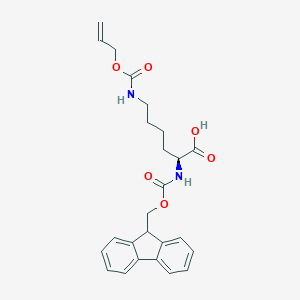

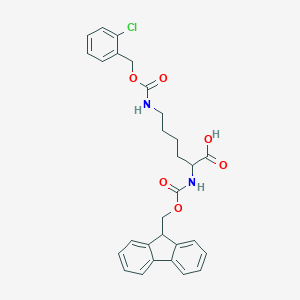

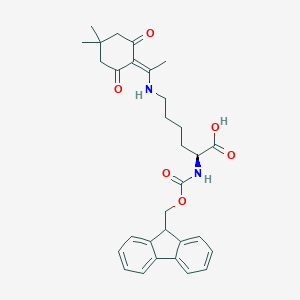

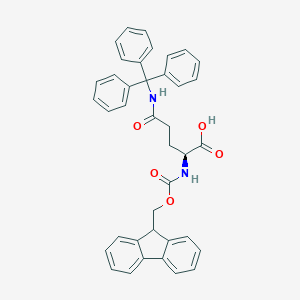

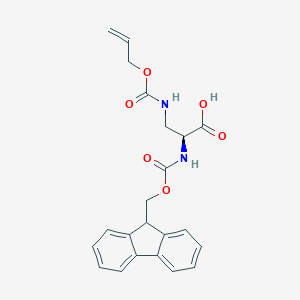

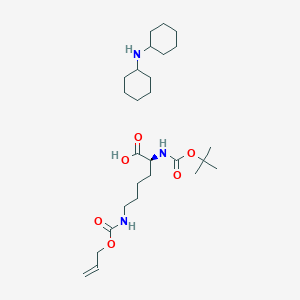

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .科学的研究の応用

Organic Synthesis Applications

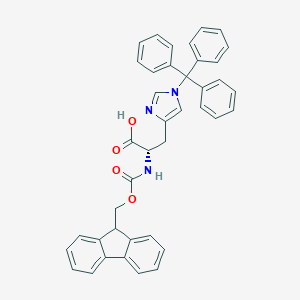

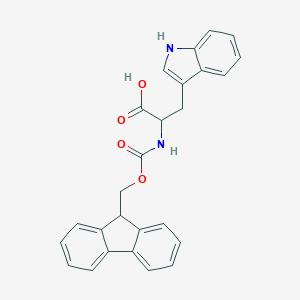

Acylation of Histidine Derivatives : The compound has been utilized in the acylation of histidine to produce Nα,Nim-di-tert-alkoxycarbonyl derivatives. This process is crucial in the synthesis of protected amino acids for peptide synthesis, highlighting its role in enhancing the efficiency of peptide bond formation processes (Pozdnev, 1980).

Crystal Structure Studies : Research on dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate revealed intricate details about its monoclinic structure, emphasizing the importance of this compound in studying hydrogen bonding and ion chain formations in crystalline structures (Bryndal & Lis, 2007).

Synthesis of Biphenylisopropyloxycarbonyl-blocked Amino Acids : The synthesis of protected amino acids as their cyclohexylamine or dicyclohexylamine salts showcases the compound's role in creating blocks for peptide synthesis and potentially for drug discovery (Feinberg & Merrifield, 1972).

Formation of Dialkylcyclopropylamines : In organic synthesis, the compound aids in the transformation of dibenzylformamide into mono- and disubstituted dialkylcyclopropylamines, demonstrating its utility in the creation of complex organic structures with potential pharmacological applications (de Meijere et al., 2002).

Pharmaceutical Chemistry Applications

Synthesis of Non-proteinogenic Amino Acids : The compound has been employed in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, demonstrating its importance in the development of novel bioactive molecules (Adamczyk & Reddy, 2001).

Amination of Amino Acids and Derivatives : The efficient NH-Boc transfer using N-Boc-O-tosyl hydroxylamine for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids further underscores its utility in modifying amino acids for therapeutic purposes (Baburaj & Thambidurai, 2012).

Safety And Hazards

将来の方向性

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584949 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | |

CAS RN |

110637-52-0 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。